molecular formula C16H25NO B13931534 4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol CAS No. 22093-40-9

4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol

Cat. No.: B13931534
CAS No.: 22093-40-9
M. Wt: 247.38 g/mol
InChI Key: ZMIHUHROMRTRAR-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a phenylmethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol typically involves the reaction of piperidine with benzyl chloride and tert-butyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, followed by the addition of the tert-butyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylmethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidine: Similar structure but lacks the hydroxyl group.

    4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidone: Contains a ketone group instead of a hydroxyl group.

    4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinecarboxylic acid: Contains a carboxylic acid group.

Uniqueness

4-(1,1-Dimethylethyl)-1-(phenylmethyl)-4-piperidinol is unique due to the presence of both a phenylmethyl group and a tert-butyl group on the piperidine ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

22093-40-9

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-benzyl-4-tert-butylpiperidin-4-ol

InChI

InChI=1S/C16H25NO/c1-15(2,3)16(18)9-11-17(12-10-16)13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3

InChI Key

ZMIHUHROMRTRAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCN(CC1)CC2=CC=CC=C2)O

Origin of Product

United States

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